

# Anhydrovinblastine: A Technical Overview of its Chemical Structure and Properties

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## Compound of Interest

Compound Name: Anhydrovinblastine

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**Anhydrovinblastine** is a significant semi-synthetic derivative of the vinca alkaloid vinblastine, noted for its potential antineoplastic activity.[1][2] As a member of the vinca alkaloid class of organic compounds, it possesses a dimeric chemical structure composed of an indole nucleus (catharanthine) and a dihydroindole nucleus (vindoline) joined together.[3] This document provides a detailed examination of its chemical structure, IUPAC nomenclature, physicochemical properties, and relevant experimental protocols, tailored for professionals in chemical research and drug development.

## Chemical Identity and Structure

**Anhydrovinblastine** is chemically characterized by the dehydration of the vindoline moiety at the C3' and C4' positions, resulting in a double bond. This structural modification distinguishes it from its parent compound, vinblastine.

IUPAC Name: methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.0<sup>4</sup>.12.0<sup>5</sup>.10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0<sup>1</sup>.9.0<sup>2</sup>.7.0<sup>16</sup>.19]nonadeca-2,4,6,13-tetraene-10-carboxylate[1]

Synonyms: The compound is also known by several synonyms, including 3',4'-**Anhydrovinblastine**, Anhydrovincal leukoblastine, and 3',4'-Didehydro-4'-deoxyvincal leukoblastine.[1]

## Physicochemical Properties

A summary of the key computed physicochemical properties of **anhydrovinblastine** is presented in the table below.

Property	Value	Source
Molecular Formula	C <sub>46</sub> H <sub>56</sub> N <sub>4</sub> O <sub>8</sub>	
Molecular Weight	793.0 g/mol	
Exact Mass	792.40981476 Da	
CAS Number	38390-45-3	
Topological Polar Surface Area	134 Å <sup>2</sup>	
Chemical Class	Vinca Alkaloid	

## Mechanism of Action

**Anhydrovinblastine** exhibits its potential antineoplastic effects through a mechanism shared with other vinca alkaloids. It targets and binds to tubulin, thereby inhibiting the formation of microtubules. This disruption of microtubule dynamics interferes with the assembly of the mitotic spindle, leading to cell cycle arrest in the M phase and ultimately inhibiting the proliferation of tumor cells.

## Experimental Protocols

**Anhydrovinblastine** is a crucial intermediate in the semi-synthesis of vinblastine and its analogues. The following section details a common experimental procedure for its preparation.

### Synthesis of **Anhydrovinblastine** via Biomimetic Coupling

A widely adopted method for synthesizing **anhydrovinblastine** involves the coupling of catharanthine and vindoline, mimicking the proposed biosynthetic pathway.

- Objective: To couple catharanthine and vindoline to form **anhydrovinblastine**.
- Procedure:

- A mixture of catharanthine and vindoline is treated with ferric chloride ( $\text{FeCl}_3$ ), typically around 5 equivalents, at room temperature ( $23\text{ }^\circ\text{C}$ ). This step is believed to generate a catharanthine amine radical cation, which then undergoes oxidative fragmentation.
- This fragmentation leads to the formation of an iminium ion intermediate which couples with vindoline, exclusively yielding the natural C16' stereochemistry.
- The subsequent reduction of the iminium ion is achieved by adding sodium borohydride ( $\text{NaBH}_4$ ).
- The use of 2,2,2-trifluoroethanol ( $\text{CF}_3\text{CH}_2\text{OH}$ ) as a cosolvent with an aqueous 0.1 N HCl solution is crucial for solubilizing the reactants and achieving high conversion rates, reported to be around 90%.

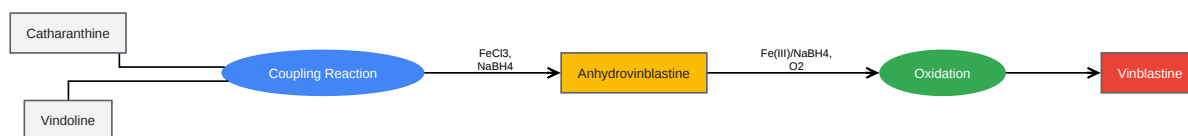
#### Conversion to Vinblastine

**Anhydrovinblastine** can be further converted to vinblastine through an oxidation step.

- Objective: To hydroxylate the C20' position of **anhydrovinblastine**.
- Procedure:
  - The **anhydrovinblastine** product from the previous step can be subjected to an in-situ oxidation.
  - This is achieved using an  $\text{Fe(III)}/\text{NaBH}_4$ -promoted oxidation process in the presence of air ( $\text{O}_2$ ). The addition of  $\text{NaBH}_4$  to the  $\text{Fe(III)}$  salt initiates a free radical-mediated oxidation of the  $\Delta^{15',20'}$ -double bond.
  - This reaction installs the C20' alcohol, yielding vinblastine and its C20' isomer, leurosidine.

## Biosynthetic Pathway Visualization

The following diagram illustrates the key step in the semi-synthesis of vinblastine, where **anhydrovinblastine** is formed as a critical intermediate.



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Caption: Semi-synthetic pathway from Catharanthine and Vindoline to Vinblastine.

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## References

- 1. Anhydrovinblastine | C<sub>46</sub>H<sub>56</sub>N<sub>4</sub>O<sub>8</sub> | CID 11104750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3',4'-Anhydrovinblastine | C<sub>46</sub>H<sub>56</sub>N<sub>4</sub>O<sub>8</sub> | CID 443324 - PubChem [pubchem.ncbi.nlm.nih.gov]
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